1-(乙硫基)-2-硝基-4-(三氟甲基)苯

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

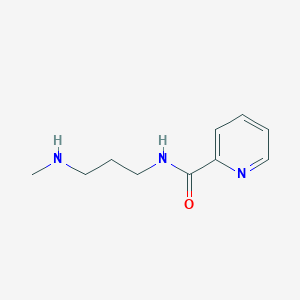

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is a chemical compound that is likely to be of interest due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1,3-oxazoles, has been demonstrated through the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, as described in the first paper . This process involves the formation of an unstable intermediate, which could be analogous to intermediates formed in the synthesis of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene. Although the exact synthesis of the compound is not detailed, the methods used for synthesizing similar structures could potentially be adapted for its production.

Molecular Structure Analysis

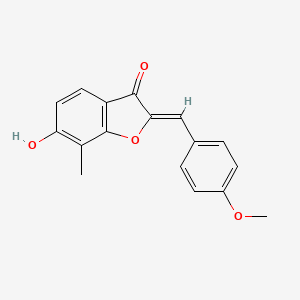

The molecular structure of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene would include an ethylthio group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These substituents would influence the electronic and steric properties of the molecule. For instance, the electron-withdrawing effects of the nitro and trifluoromethyl groups could impact the reactivity of the compound, similar to the effects observed in the synthesis of 1,4-bis[β-(p-aminophenyl)ethyl] benzene .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar substituents have been explored in the provided papers. For example, the methylthio group in the oxazole compounds can be removed or oxidized to a methylsulfonyl derivative . This suggests that the ethylthio group in 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene might also undergo similar transformations under appropriate conditions. Additionally, the presence of a nitro group could allow for further chemical modifications, such as reduction reactions, as seen in the synthesis of 1,4-bis[β-(p-aminophenyl)ethyl] benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene would be influenced by its functional groups. The nitro group is typically associated with high reactivity towards reduction, while the trifluoromethyl group imparts a strong electron-withdrawing effect, which could affect the compound's acidity and stability. The ethylthio group could contribute to the compound's solubility in organic solvents. Although the exact properties are not provided in the papers, analogous compounds with similar groups can offer insights into the behavior of 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene.

科研应用

直接合成苯并咪唑,喹喔啉和苯并三唑

已研究了对硝基(五氟磺基)苯的直接胺化,导致苯并咪唑,喹喔啉和苯并三唑的高效合成。该过程涉及氢的代理亲核取代,展示了该化合物在合成具有潜在应用于制药和材料科学的新型有机材料中的作用(Pastýříková等,2012)。

硝基酮S,S-缩醛的环化

在三氟甲磺酸中对硝基酮S,S-缩醛的环化研究提供了合成异硫代色酮环酮和相关化合物的途径。该研究突出了1-(乙硫基)-2-硝基-4-(三氟甲基)苯衍生物在产生一系列环化合物中的多功能性,展示了它在有机合成中的多样性(Coustard, 2001)。

晶体结构分析

已对1-(4-氯苯基硫基)-2-硝基-4-(三氟甲基)苯及其异构体进行了晶体结构分析。这项研究提供了有关分子构型和形成共晶的潜力的见解,这对于设计新材料和理解分子间相互作用是有价值的(Lynch & McClenghan, 2003)。

含氟聚醚酰亚胺的合成

该化合物还被用于合成含氟聚醚酰亚胺,其与对苯二酚的反应和随后的过程导致了通过FTIR和DSC表征的新材料。这突显了它在创造具有潜在应用于各个行业的先进聚合物中的作用(Xin-hai, 2010)。

阴离子传输介导

对苯衍生物的修饰,包括带有三氟甲基和硝基基团的化合物,已显示出阴离子活性的显著增加。对阴离子传输介导的研究强调了使用修饰的1-(乙硫基)-2-硝基-4-(三氟甲基)苯衍生物开发新的用于制药和生物化学应用的传输机制的潜力(Peng et al., 2016)。

性质

IUPAC Name |

1-ethylsulfanyl-2-nitro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2S/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMPFYTVARGUKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361365 |

Source

|

| Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |

CAS RN |

22057-35-8 |

Source

|

| Record name | 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)

![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)